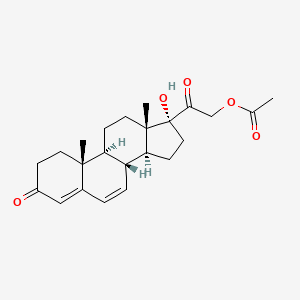
N-(2-Fluoroethyl)-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl-nitrosourea is a member of the nitrosourea family, which is known for its antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them particularly useful in treating brain tumors .
Méthodes De Préparation
The synthesis of 2-Fluoroethyl-nitrosourea typically involves the nucleophilic attack of a fluorinated reagent on an aziridine ring of a substituted urea. One common method uses tetra-n-butylammonium fluoride to open the aziridine ring of 1,3-substituted ureas . The reaction conditions often include the use of diethyleneurea, I-(2-fluoroethyl)-3-ethyleneurea, and I-(2-chloroethyl)-3-ethyleneurea as starting materials . The nitrosation of these intermediates produces 2-Fluoroethyl-nitrosourea with varying yields depending on the specific reagents and conditions used .
Analyse Des Réactions Chimiques
2-Fluoroethyl-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 2-Fluoroethyl-nitrosourea into its corresponding amine derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like tetra-n-butylammonium fluoride. These reactions often result in the formation of fluorinated products.
Applications De Recherche Scientifique
2-Fluoroethyl-nitrosourea has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl-nitrosourea involves the formation of alkylating agents that can modify DNA and proteins. The compound decomposes to yield alkyl diazohydroxides and isocyanates, which can form cross-links in DNA, leading to cell death . This mechanism is particularly effective in rapidly dividing tumor cells, making 2-Fluoroethyl-nitrosourea a potent antitumor agent .
Comparaison Avec Des Composés Similaires
2-Fluoroethyl-nitrosourea is compared with other nitrosoureas such as:
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in treating brain tumors, BCNU has similar properties but different reactivity due to the presence of chlorine atoms.
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): This compound also crosses the blood-brain barrier and is used in cancer treatment.
1,3-bis(2-fluoroethyl)-1-nitrosourea (BFNU): Similar to 2-Fluoroethyl-nitrosourea but with two fluoroethyl groups, offering different pharmacokinetic properties.
2-Fluoroethyl-nitrosourea is unique due to its specific fluorine substitution, which can influence its reactivity and biological activity .
Propriétés
Numéro CAS |
69112-98-7 |
|---|---|
Formule moléculaire |
C3H6FN3O2 |
Poids moléculaire |
135.10 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6FN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
Clé InChI |
CVNSFWDAXAKBIM-UHFFFAOYSA-N |
SMILES canonique |
C(CF)N(C(=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


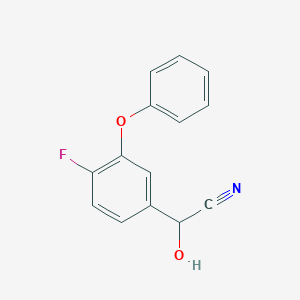
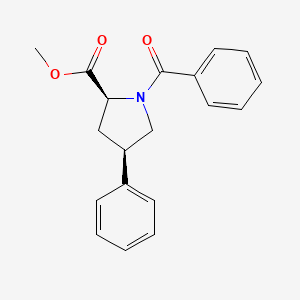
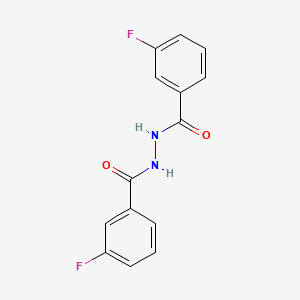





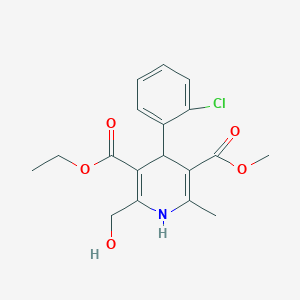
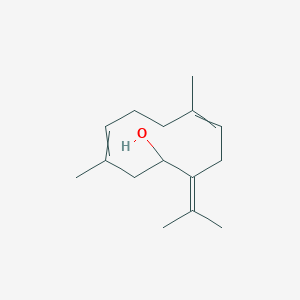

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
